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D-METHIONINE (1-13C)

Cat. No.: B1579932
M. Wt: 150.2
Attention: For research use only. Not for human or veterinary use.
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Description

D-Methionine (1-13C) is a stable isotope-labeled form of the D-isomer of the essential amino acid methionine, specifically enriched with Carbon-13 at the 1-position. This compound serves as a critical tracer in metabolic flux analysis (MFA) and quantitative biochemical studies, allowing researchers to track the unique metabolic fate of the D-isomer separately from the canonical L-form . Unlike L-methionine, which is directly incorporated into proteins, D-methionine must be converted to its biologically active L-form via enzymatic oxidation and transamination before it can be utilized in central metabolic pathways . Studies in various animal models indicate that a significant portion of absorbed D-methionine is converted to L-methionine, though this process occurs at a slower rate compared to the direct utilization of L-methionine . The (1-13C) label makes this compound an invaluable tool for probing specific segments of methionine metabolism, including the methionine cycle, transsulfuration pathway, and the conversion dynamics between D and L isoforms. It is particularly useful in agricultural and veterinary research to investigate the bioavailability and utilization of D-methionine in ruminants and livestock, where rumen-protected methionine sources often contain a D,L-mixture . Furthermore, it can be used in research exploring how different methionine isoforms affect physiological responses, such as heat stress in animals, where transcriptomic studies have shown distinct effects between L-Met and D-Met supplementation . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Weight

150.2

Purity

96%

Origin of Product

United States

Methodological Advancements in D Methionine 1 13c Isotopic Labeling and Analysis

Synthesis and Preparation of D-METHIONINE (1-13C) and Related Labeled Compounds

The ability to introduce a ¹³C label at a specific position within the D-methionine molecule is fundamental to its utility as a tracer. This section details the chemical and biological strategies employed for this purpose.

Strategies for Carbon-13 Isotopic Enrichment

The synthesis of D-METHIONINE (1-¹³C) can be achieved through both chemical and enzymatic methods. Chemical synthesis offers versatility and the potential for high yields. For instance, a common strategy involves the use of a ¹³C-labeled precursor, such as barium carbonate-¹³C or carbon dioxide-¹³C, which is then incorporated into the methionine backbone through a series of chemical reactions. One established method describes the synthesis of L- and D-[methyl-¹¹C]methionine starting from [¹¹C]methyl iodide, achieving high optical and radiochemical purity. snmjournals.org While this method uses a different carbon isotope, the synthetic principle can be adapted for ¹³C labeling. Another approach involves palladium-catalyzed C(sp³)–H functionalization to introduce a ¹³C-methyl group, a method that has been successfully used for synthesizing various ¹³C methyl-labeled amino acids. rsc.org

Enzymatic synthesis provides a highly specific and stereoselective route to labeled amino acids. For example, L-methionine γ-lyase from Fusobacterium nucleatum can convert L-methionine to 2-oxobutyrate, which can then be aminated by a D-amino acid aminotransferase to produce D-amino acids. mdpi.com While this example produces D-homoalanine, the principle of using enzymes for stereospecific synthesis is broadly applicable. For S-Adenosyl-L-methionine (SAM), a key metabolite of methionine, enzymatic synthesis using methionine adenosyltransferase (MAT) is a favored method due to its stereospecificity. This process catalyzes the condensation of L-methionine-¹³C and adenosine (B11128) triphosphate (ATP).

The choice of enrichment strategy often depends on the desired labeling pattern and the scale of production. For instance, specific labeling of the methyl group of methionine is particularly valuable for NMR studies. portlandpress.com

Table 1: Comparison of Synthesis Strategies for Labeled Methionine

Synthesis StrategyPrecursorsKey FeaturesTypical PurityReference(s)
Chemical Synthesis[¹¹C]Methyl iodideHigh optical and radiochemical purity; adaptable for ¹³C>99% optical, >98% radiochemical snmjournals.org
Chemical SynthesisIodomethane-¹³CVersatile, high-yield, uses palladium-catalyzed C(sp³)–H functionalizationHigh rsc.org
Enzymatic SynthesisL-methionine, ATPStereospecific, high conversion rates>95%

Protocols for Producing Labeled Biomolecules and Proteins Utilizing D-METHIONINE (1-13C)

Once synthesized, D-METHIONINE (1-¹³C) can be incorporated into biomolecules, most notably proteins, to serve as probes for structural and dynamic studies.

The introduction of isotopically labeled amino acids into proteins is commonly achieved by supplementing the growth media of cell cultures. Escherichia coli is a widely used expression system due to its rapid growth and the availability of well-established protocols for isotope labeling. nih.gov For labeling with [ε-¹³C]methionine in E. coli, cells can be grown in an enriched medium containing all other standard unlabeled amino acids to suppress the endogenous synthesis of methionine. nih.gov To enhance labeling efficiency, especially in rich media, the enzyme methionine-γ-lyase can be used to deplete the background of unlabeled methionine before adding the labeled version. researchgate.net

For many human proteins, expression in mammalian cells, such as Human Embryonic Kidney 293 (HEK293) cells, is necessary to achieve proper folding and post-translational modifications. rsc.orgbiorxiv.org While historically more challenging and expensive, protocols for isotope labeling in mammalian cells are becoming more common. biorxiv.orgresearchgate.net These methods often involve adapting cells to grow in suspension culture and using specialized media. biorxiv.orgacs.org For instance, researchers have successfully incorporated ¹³C methyl-labeled γ2-Ile and γ1,γ2-Val into human receptor extracellular domains using suspension-cultured HEK293 cells. rsc.org Yeast, such as Pichia pastoris, represents another eukaryotic expression system where methyl-specific labeling has been achieved, although labeling efficiencies can be lower than in bacteria. rsc.orgresearchgate.net

Table 2: Cell Culture Systems for Protein Labeling with Labeled Methionine

Cell SystemKey AdvantagesCommon Labeling ApproachReference(s)
E. coliRapid growth, cost-effective, established protocolsSupplementation of minimal or enriched media with labeled methionine nih.govnih.gov
HEK293 cellsProper folding and modification of human proteinsGrowth in suspension culture with specialized labeling media rsc.orgbiorxiv.orgacs.org
Yeast (P. pastoris)Eukaryotic expression, can handle complex proteinsSupplementation of growth media with labeled precursors rsc.orgresearchgate.net

Labeling the methyl group of methionine with ¹³C is a particularly powerful technique for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large proteins and protein complexes. researchgate.netckisotopes.comacs.org The methyl group's rapid rotation, even within a large, slowly tumbling molecule, results in sharper NMR signals and improved spectral quality. nih.govresearchgate.net Methionine is also relatively uncommon in proteins, which helps to reduce spectral overlap. portlandpress.com

This approach involves providing a ¹³C-labeled precursor that is specifically incorporated into the methyl group of methionine. nih.govresearchgate.net For example, supplementing the expression medium with [ε-¹³CH₃]-methionine allows for the direct incorporation of the labeled methyl group. researchgate.net This strategy has been instrumental in extending the size limit of proteins that can be studied by solution NMR. ckisotopes.com For instance, methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments on proteins with specifically labeled methyl groups have provided insights into systems approaching 1 MDa in size. nih.gov Furthermore, combining ¹³C-methyl labeling of methionine with deuteration of the rest of the protein can further enhance spectral resolution. acs.orgnih.gov

Advanced Spectroscopic and Chromatographic Analytical Techniques

Following the synthesis and incorporation of D-METHIONINE (1-¹³C) into biological systems, advanced analytical methods are required to detect and quantify the labeled molecules and their metabolites.

Mass Spectrometry (MS) Applications for D-METHIONINE (1-13C) Metabolites

Mass spectrometry is a highly sensitive technique for tracking the metabolic fate of isotopically labeled compounds. By feeding cells or organisms with D-METHIONINE (1-¹³C) and analyzing the resulting metabolites by MS, researchers can trace the path of the ¹³C label through various biochemical pathways. nih.govacs.org

Liquid chromatography-mass spectrometry (LC-MS) is a common platform for these studies. nih.govnih.gov It allows for the separation of complex mixtures of metabolites prior to their detection by the mass spectrometer. This is crucial for distinguishing between different isomers and for quantifying the incorporation of the ¹³C label into various downstream molecules. For example, by feeding cells with ¹³C-methionine and measuring the isotope-labeling kinetics of intracellular and extracellular methionine, researchers can quantify metabolic fluxes through pathways like transmethylation and transsulfuration. nih.govacs.org

High-resolution mass spectrometry provides the accuracy needed to confidently identify and quantify isotopically labeled peptides and amino acids. acs.org This is particularly important in metabolic flux analysis, where the precise distribution of isotopes among different fragments provides detailed information about the activity of metabolic pathways. researchgate.net For instance, in studies of methionine metabolism, MS can be used to measure the ratio of labeled to unlabeled S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), providing a direct measure of methylation activity. researchgate.net

Table 3: Mass Spectrometry Techniques for Analyzing ¹³C-Methionine Metabolites

TechniqueApplicationKey Information ObtainedReference(s)
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantifying methionine metabolic fluxesIsotope-labeling kinetics of intracellular and extracellular methionine and its metabolites nih.govacs.orgnih.gov
High-Resolution Mass SpectrometryPrecise mass measurement of labeled peptides and amino acidsAccurate quantification of ¹³C incorporation for metabolic flux analysis acs.org
Gas Chromatography-Tandem Mass Spectrometry (GC-EI-MS/MS)¹³C-metabolic flux analysisPositional information of isotopes in amino acid fragments researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope-Labeling Kinetics

A key advantage of using 13C-labeled standards is their chemical stability, which ensures the isotope remains in its original position throughout the analytical process, including liquid chromatography and mass spectrometry. chemie-brunschwig.ch This stability allows for accurate quantification and tracking of the labeled molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Intracellular Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another vital technique for analyzing intracellular metabolites labeled with D-METHIONINE (1-13C). researchgate.net This method is often employed in 13C metabolic flux analysis (13C-MFA) to determine the isotopic labeling patterns of protein-bound amino acids. researchgate.netnih.gov After cell cultivation with a 13C-labeled substrate, metabolites are extracted, derivatized, and then analyzed by GC-MS. researchgate.netnih.gov The resulting mass isotopomer distributions provide detailed information about the metabolic pathways through which the labeled carbon has traveled. researchgate.net

For example, in a study of S-adenosyl-L-methionine (SAM) production in Saccharomyces cerevisiae, GC-MS was used to analyze the 13C-labeling patterns of amino acids after feeding the yeast with [2-13C]ethanol. nih.gov This allowed for the estimation of metabolic flux distribution and provided insights into how the yeast assimilates ethanol. nih.gov The precision of flux estimations in 13C-MFA can be significantly enhanced by the detailed positional labeling information obtained from the fragmentation patterns in GC-MS. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Positional Isotopomer Information

Tandem mass spectrometry (MS/MS) provides an even deeper level of detail by offering positional information on the stable isotope label within a molecule. nih.govresearchgate.net This is achieved by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The mass distributions of these fragments reveal the specific location of the 13C atom, which is invaluable for resolving complex metabolic pathways. researchgate.netoup.com

This technique has been shown to yield superior sensitivity and precision in flux estimations compared to single MS analysis. researchgate.net For instance, in the analysis of amino acids, specific fragments can indicate whether the labeled carbon atom is present in a particular part of the molecule. researchgate.net This positional information is critical for accurately modeling metabolic networks and understanding the intricate flow of atoms through various biochemical reactions. nih.govresearchgate.net The use of fully 13C-labeled biomass in conjunction with high-resolution MS allows for the identification and structural elucidation of tandem MS amino acid fragments, significantly improving the accuracy of 13C-metabolic flux analysis. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method to probe the chemical environment of the 13C nucleus in D-METHIONINE (1-13C), providing unique insights into chiral recognition and protein dynamics.

13C NMR for Chiral Recognition and Enantiodifferentiation

13C NMR spectroscopy is a powerful tool for the differentiation of enantiomers, including those of methionine. researchgate.netresearchgate.net The high dispersion of 13C chemical shifts and the singlet nature of the signals in standard experiments make it a valuable alternative to proton NMR, especially in cases of signal overlap. researchgate.netgoogle.com The use of chiral solvating agents (CSAs) in 13C NMR experiments can induce different chemical shifts for the two enantiomers of a racemic mixture, allowing for their differentiation and quantification. researchgate.netresearchgate.netgoogle.com

A significant advancement in this area is the use of dissolution dynamic nuclear polarization (d-DNP) NMR spectroscopy. uab.catresearchgate.netacs.orgacs.orgfigshare.comuab.cat This technique dramatically enhances the NMR signal by several orders of magnitude, overcoming the low sensitivity of 13C NMR. researchgate.netuab.cat In a notable study, hyperpolarized 13C-labeled DL-methionine was successfully enantiodifferentiated in a single-scan 13C NMR experiment using a chiral solvating agent. uab.catresearchgate.netacs.orgacs.orgfigshare.comuab.cat This method holds great promise for situations with low analyte concentrations or for the measurement of insensitive nuclei. researchgate.netacs.orgacs.orgfigshare.comuab.cat

Table 1: 13C NMR Chemical Shift Differences in DL-Methionine with a Chiral Solvating Agent

Methionine Carbon Chemical Shift without CSA (ppm) Chemical Shift with CSA (ppm) - D-enantiomer Chemical Shift with CSA (ppm) - L-enantiomer
C1 (Carboxyl) 175.4 175.6 175.8

Note: The values presented are illustrative and may vary based on experimental conditions.

High-Resolution NMR for Protein Dynamics Characterization with Labeled Methionine

High-resolution NMR spectroscopy, particularly when combined with selective 13C labeling of methionine residues, is a powerful technique for characterizing the structure and dynamics of proteins. nih.govacs.org Methionine is an excellent probe for protein dynamics due to the flexibility of its side chain and the presence of a sulfur atom, which makes its methyl group an important indicator of protein interactions. acs.org

By biosynthetically incorporating [methyl-13C]methionine into a protein, researchers can obtain well-resolved 13C NMR spectra. nih.gov These spectra can be used to study local dynamics, such as side-chain wobbling motions, and to evaluate models of protein folding and tertiary structure. nih.gov For example, studies on bacteriorhodopsin have used this technique to discriminate between methionine residues in different environments within the protein. nih.gov Furthermore, the use of specific 13CHD2 methyl isotopomers of methionine in highly deuterated proteins, combined with methyl-transverse relaxation optimized spectroscopy (TROSY) experiments, allows for the study of very large protein complexes. acs.orgresearchgate.net This approach has been instrumental in investigating conformational changes and inter-domain communication in proteins like transferrin. acs.org

Chiral Analytical Methodologies for D- and L-Methionine Enantiomers

The separation and analysis of D- and L-methionine enantiomers are crucial in many fields. Various chiral analytical methodologies have been developed for this purpose, with high-performance liquid chromatography (HPLC) being a prominent technique. researchgate.netresearchgate.netrsc.org

Chiral stationary phases (CSPs) are widely used in HPLC for the direct enantioseparation of amino acids. researchgate.net Different types of CSPs, such as those based on cyclofructans, macrocyclic antibiotics, and cyclodextrins, have been successfully employed for the separation of methionine enantiomers. researchgate.netresearchgate.netrsc.org The choice of mobile phase composition and temperature can significantly affect the enantioselectivity and retention of the enantiomers. researchgate.netresearchgate.netrsc.org

Another approach is chiral ligand exchange chromatography (CLEC), where a chiral selector is added to the mobile phase. scielo.br For example, L-proline has been used as a chiral selector with a Cu(II) salt to achieve good enantiomeric separation of DL-methionine on a reversed-phase column. scielo.br More recently, ultra-high-performance liquid chromatography (UHPLC) coupled with drift tube ion mobility-mass spectrometry (IM-MS) has been developed for rapid and comprehensive enantioselective amino acid analysis, including methionine. acs.org

Table 2: Chiral Separation of D- and L-Methionine by HPLC

Chiral Stationary Phase Mobile Phase Retention Factor (k) D-Met Retention Factor (k) L-Met Enantioselectivity (α)
Isopropylcarbamate cyclofructan 6 Methanol/Acetonitrile/Acetic Acid/Triethylamine 2.1 2.5 1.19
Teicoplanin Methanol/Water 3.8 4.5 1.18

Note: The values are illustrative and depend on specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the enantiomeric separation of amino acids, including methionine. distantreader.orgscielo.brmdpi.com The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. scielo.br

For the analysis of methionine enantiomers, various CSPs have been successfully employed. These include macrocyclic antibiotic-based phases like teicoplanin and cyclofructan-based columns. distantreader.orgresearchgate.net The choice of CSP and mobile phase composition is crucial for achieving optimal separation. For instance, studies have shown that teicoplanin-based CSPs are effective in reversed-phase mode, often using a mobile phase consisting of a methanol/water mixture. distantreader.org The enantioselectivity can be influenced by the organic modifier used, with methanol-containing mobile phases sometimes offering higher resolution compared to those with acetonitrile, likely due to enhanced hydrogen bonding interactions. distantreader.org

Another class of CSPs, those based on cyclofructans, has also demonstrated efficacy in separating methionine enantiomers, particularly in polar-organic and normal-phase modes. distantreader.orgresearchgate.net For example, an isopropylcarbamate cyclofructan 6 CSP has been used with a mobile phase of methanol/acetonitrile/acetic acid/triethylamine to achieve enantioselective separation. researchgate.net The elution order of the enantiomers can depend on the specific CSP and the mobile phase conditions. distantreader.org

The development of advanced HPLC methods, such as two-dimensional HPLC (2D-HPLC), further enhances the analytical capabilities for complex samples. mdpi.com In such setups, an achiral column can be used in the first dimension to separate different amino acids, followed by a chiral column in the second dimension for enantiomeric resolution. mdpi.com

Table 1: HPLC Conditions for Methionine Enantiomer Separation This table is interactive. Click on the headers to sort.

Chiral Stationary Phase Separation Mode Mobile Phase Composition Detector Reference
Astec® CHIROBIOTIC® T Reversed-Phase Water/Methanol/Formic Acid (30:70:0.02, v/v/v) UV (205 nm) sigmaaldrich.com
Isopropylcarbamate cyclofructan 6 Polar-Organic Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2, v/v/v/v) UV, Polarimetric, Circular Dichroism researchgate.net
Teicoplanin Reversed-Phase Methanol/Water (70/30, v/v) Not Specified distantreader.org
Astec CHIROBIOTIC T Reversed-Phase Water/Methanol (20:80, v/v) UV (225 nm), Gamma nih.gov
Dissolution Dynamic Nuclear Polarization (d-DNP) NMR Spectroscopy for Enantiomeric Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with the advent of hyperpolarization techniques like dissolution Dynamic Nuclear Polarization (d-DNP), its sensitivity has been dramatically increased, opening new avenues for challenging analyses such as the discrimination of enantiomers at low concentrations. researchgate.netwiley.comnews-medical.net

A novel method combining d-DNP with 13C NMR has been specifically developed for the chiral recognition of DL-methionine labeled with 13C. researchgate.netuab.catnih.gov This technique addresses the inherent low sensitivity of standard 13C NMR. researchgate.net In this approach, a sample containing the 13C-labeled racemic methionine is hyperpolarized at very low temperatures and in a strong magnetic field before being rapidly dissolved and transferred to an NMR spectrometer for analysis. wiley.com This process can enhance the 13C NMR signal by several orders of magnitude (10³ to 10⁴-fold). researchgate.netresearchgate.net

The key to enantiomeric discrimination using this method is the use of a chiral solvating agent (CSA). researchgate.netnih.gov The hyperpolarized D-METHIONINE (1-13C) and its L-enantiomer interact differently with the CSA, leading to the formation of transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the 13C NMR spectrum, allowing for their differentiation and quantification in a single scan. researchgate.netacs.org A significant advantage of this technique is that the CSA, being at thermal equilibrium, remains unobserved in the single-scan hyperpolarized spectrum, thus simplifying the analysis by avoiding signal overlap. researchgate.netuab.cat

This d-DNP NMR method has proven to be a significant step forward for chiral recognition in situations where sample concentration is limited or when observing an insensitive nucleus like 13C is necessary. researchgate.netacs.org It provides a highly sensitive and accurate means for determining the enantiomeric composition of D-METHIONINE (1-13C). researchgate.netsemanticscholar.org

Table 2: Key Findings of d-DNP NMR for D-METHIONINE (1-13C) Analysis This table is interactive. Click on the headers to sort.

Finding Significance Reference
Enantiodifferentiation of hyperpolarized 13C-labeled DL-methionine achieved in a single scan. Demonstrates the feasibility and speed of the method for chiral recognition. researchgate.netnih.govacs.org
Chiral solvating agent at thermal equilibrium is not observed. Simplifies the resulting NMR spectrum and avoids signal overlap, facilitating clearer analysis. researchgate.netuab.cat
Overcomes the low sensitivity limitation of conventional 13C NMR. Enables the analysis of low-concentration samples, which is crucial for many biological and chemical applications. researchgate.netresearchgate.net
Provides a new tool for chiral recognition of small molecules. Expands the analytical toolkit for studying stereoisomers, particularly in metabolomics. researchgate.netacs.org

Table 3: Compound Names

Compound Name
D-METHIONINE (1-13C)
L-methionine
DL-methionine
Acetonitrile
Methanol
Formic acid
Acetic acid
Triethylamine
Teicoplanin

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation

Quantitative Assessment of Methionine Cycle Fluxes

Using D-METHIONINE (1-13C) as a tracer enables the precise measurement of fluxes through the key pathways of the methionine cycle. nih.govpnas.org This cycle is central to cellular metabolism, providing methyl groups for numerous methylation reactions and serving as a precursor for other important molecules. researchgate.netcreative-proteomics.com

The methionine cycle involves two major diverging pathways: transmethylation and transsulfuration. researchgate.netnih.govresearchgate.net

Transmethylation: This pathway involves the conversion of methionine to S-adenosylmethionine (SAM), which then donates its methyl group to a wide range of substrates, including DNA, proteins, and lipids. researchgate.netcreative-proteomics.com Following methyl donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Studies using 13C-methionine in human fibrosarcoma cells found that the transmethylation flux amounted to approximately 15% of the net methionine uptake. nih.govnih.gov

Transsulfuration: This pathway channels homocysteine away from the methionine cycle towards the synthesis of the amino acid cysteine. researchgate.netnih.gov It is an irreversible process that plays a key role in sulfur metabolism and the production of glutathione. nih.gov Research in piglets using [1-13C]methionine demonstrated that significant transmethylation and transsulfuration occur in the gastrointestinal tract (GIT), accounting for a substantial portion of whole-body fluxes. pnas.orgnih.gov

The table below summarizes findings from a study in piglets investigating the contribution of the gastrointestinal tract to whole-body methionine metabolism. pnas.org

Metabolic FluxContribution of GIT to Whole-Body Flux
Transmethylation~27%
Transsulfuration~23%

Data derived from studies in piglets using intraduodenal and intravenous infusions of [1-13C]methionine. pnas.org

Homocysteine, a key intermediate, can be directed back towards the synthesis of methionine in a process called remethylation, thus completing the cycle. creative-proteomics.comnih.gov This salvage pathway is crucial for maintaining methionine levels and regulating homocysteine concentrations. nih.gov

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a biological system. The introduction of a stable isotope-labeled substrate like D-METHIONINE (1-13C) allows for the tracking of the labeled atom as it is incorporated into various downstream metabolites. The resulting labeling patterns in these metabolites provide a wealth of information about the active metabolic pathways and their relative fluxes.

Interrogation of Central Carbon and Amino Acid Metabolism

While tracers like 13C-glucose are more commonly used to directly probe glycolysis and the Tricarboxylic Acid (TCA) cycle, D-METHIONINE (1-13C) provides a unique vantage point for understanding the interplay between amino acid metabolism and these central energy-producing pathways. nih.govmit.edu The catabolism of methionine can feed into the TCA cycle at the level of succinyl-CoA, and therefore, the 13C label from D-METHIONINE (1-13C) can be traced to various TCA cycle intermediates.

Studies utilizing 13C-labeled substrates have demonstrated the intricate connectivity between different metabolic pathways. For instance, the labeling patterns of TCA cycle intermediates can reveal the relative contributions of different carbon sources. nih.gov While direct tracing from D-METHIONINE (1-13C) to glycolytic intermediates is not a primary application, its entry into the TCA cycle allows for the assessment of anaplerotic and cataplerotic fluxes that are essential for cellular biosynthesis and energy homeostasis. The analysis of 13C enrichment in TCA cycle metabolites following the administration of a 13C-labeled precursor provides a quantitative measure of pathway activity. northwestern.edu Methionine deprivation has been shown to alter the levels of metabolites in both glycolysis and the TCA cycle in cancer cells, highlighting the interconnectedness of these pathways with amino acid metabolism. researchgate.net

Role of One-Carbon Units Cycle in Methionine Biosynthesis

The one-carbon unit cycle, which involves the folate and methionine cycles, is crucial for the synthesis of nucleotides, amino acids, and for methylation reactions. creative-proteomics.com D-METHIONINE (1-13C) is an invaluable tracer for studying the dynamics of this cycle. The 13C label can be tracked as it participates in the regeneration of S-adenosylmethionine (SAM), the universal methyl donor, and its subsequent conversion to S-adenosylhomocysteine (SAH) and homocysteine. The remethylation of homocysteine back to methionine, utilizing a methyl group from the folate cycle, can be quantified by observing the dilution of the 13C label. Isotopic tracer studies in humans have highlighted the high turnover of amino acids involved in one-carbon metabolism. nih.gov

D-METHIONINE (1-13C) in Cellular and Organismal Metabolic Investigations

The versatility of D-METHIONINE (1-13C) as a metabolic tracer has led to its application in a wide range of biological systems, from single-cell cultures to whole organisms. These studies have provided significant insights into the metabolic adaptations of cells in different physiological and pathological states.

Studies in Mammalian Cell Lines (e.g., Human Fibrosarcoma Cells, Tumor Cells)

Many cancer cell lines exhibit a phenomenon known as "methionine dependence," where they are unable to proliferate when methionine is replaced by its precursor, homocysteine. metabolomicsworkbench.org This metabolic vulnerability makes the methionine pathway an attractive target for cancer therapy. The use of 13C-labeled methionine allows for the detailed investigation of this dependency.

A study on human fibrosarcoma cells (HT1080) utilized [U-13C]-methionine to quantify metabolic fluxes through the transmethylation and propylamine (B44156) transfer cycles. nih.gov The researchers found that these fluxes accounted for approximately 15% of the net methionine uptake. nih.gov Such quantitative data is crucial for understanding the metabolic rewiring in cancer cells and for developing targeted therapies. Methionine deprivation has been shown to induce apoptosis and inhibit the proliferation and migration of osteosarcoma cells by impairing mitochondrial function. nih.gov Furthermore, methionine supplementation has been observed to affect the metabolism of liver cancer cells, leading to a reduction in tumor aggressiveness. nih.gov

Table 1: Metabolic Fluxes in Human Fibrosarcoma Cells (HT1080) Data adapted from a study quantifying methionine metabolism. nih.gov

Metabolic FluxHT1080M+ (nmol/µL-cells/h)HT1080M- (nmol/µL-cells/h)
Net Methionine Consumption for Protein Biosynthesis0.710.65
Transmethylation Flux~15% of net uptake~15% of net uptake
Propylamine Transfer Flux~15% of net uptake~15% of net uptake

Research in Microbial Systems (e.g., Corynebacterium glutamicum, E. coli, Mycobacterium species)

Microbial systems are widely used for the industrial production of amino acids, including methionine. Metabolic flux analysis using 13C-labeled substrates is instrumental in optimizing production strains. In Corynebacterium glutamicum, a bacterium used for L-methionine production, 13C-MFA with labeled glucose has been employed to understand and engineer its central carbon metabolism. mdpi.comresearchgate.net These studies revealed that increasing the supply of NADPH through modifications of the pentose (B10789219) phosphate (B84403) pathway could enhance L-methionine synthesis. mdpi.com The analysis of metabolic fluxes showed a significant increase in the glycolytic flux in engineered strains with higher L-methionine production. researchgate.net While these studies often use 13C-glucose, the principles of MFA are directly applicable to tracing with D-METHIONINE (1-13C) to specifically probe the methionine biosynthesis and export pathways. nih.gov

Mechanistic Studies of Protein Synthesis and Breakdown in Biological Models

D-METHIONINE (1-13C) and its isotopologues are powerful tools for dissecting the complex processes of protein synthesis and degradation. A novel approach utilizing a dual-labeled methionine tracer, methyl[D3]-13C-methionine, allows for the simultaneous quantification of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). nih.gov

In this method, the incorporation of 13C-methionine into protein is used to measure the rate of protein synthesis. nih.gov Concurrently, the transfer of the deuterated methyl group from methionine to histidine forms 3-methylhistidine. The release of labeled 3-methylhistidine from the cell is then used as a marker for protein breakdown, as this modified amino acid is not reincorporated into new proteins. nih.gov This innovative technique provides a more comprehensive picture of protein turnover dynamics.

Table 2: Application of a Dual-Labeled Methionine Tracer in C2C12 Myotubes Findings from a study on simultaneous measurement of protein synthesis and breakdown. nih.gov

ConditionMuscle Protein Synthesis (MPS)Muscle Protein Breakdown (MPB)
ControlBaselineBaseline
IGF-1 TreatmentIncreasedReduced
Insulin TreatmentIncreasedReduced
Dexamethasone TreatmentReducedIncreased

Biochemical Roles and Enzymatic Transformations of D Methionine

D-Amino Acid Metabolism and Conversion Pathways

D-methionine, an enantiomer of the essential amino acid L-methionine, undergoes specific metabolic conversions in various organisms. These pathways are crucial for its utilization and integration into cellular metabolism.

The primary step in the metabolism of D-methionine involves oxidative deamination, a reaction catalyzed by D-amino acid oxidase (DAO or D-AAO). frontiersin.orgnih.gov This flavin-containing enzyme is highly specific for D-isomers of amino acids and is largely inactive towards their L-counterparts. scispace.com DAO catalyzes the conversion of D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMB), along with the production of ammonia (B1221849) and hydrogen peroxide. frontiersin.orgebi.ac.ukresearchgate.net

DAO is found in a variety of organisms, from microorganisms to mammals, and its tissue distribution can vary. frontiersin.orgscispace.com For instance, in mice, DAO is present in the kidney, brain, and spinal cord but not the liver. frontiersin.org The activity of DAO is a key factor in the chiral inversion of D-amino acids to their L-forms. ebi.ac.uk Studies have shown that D-methionine is a physiological substrate for DAO, and in organisms lacking DAO activity, D-methionine accumulates in tissues and body fluids. frontiersin.org The enzyme's activity is influenced by factors such as pH, with optimal activity for some fungal DAOs observed between pH 8.0 and 9.0. asm.org

The kinetic properties of DAO from different sources have been studied, with varying affinities for D-methionine. For example, DAO from Arthrobacter protophormiae has a reported K_m value of 1 mM for D-methionine. nih.gov

The biotransformation of D-methionine to the biologically prevalent L-methionine can be achieved through sophisticated multi-enzyme cascade systems. scielo.brnih.gov These systems are of significant interest for industrial applications, such as the production of enantiomerically pure L-amino acids. scispace.comscielo.br

One such system involves a four-enzyme cascade to convert D-methionine into L-methionine. nih.govresearchgate.netfkit.hr This process begins with the complete conversion of D-methionine to 2-oxo-4-methylthiobutyric acid (KMB) by D-amino acid oxidase (D-AAO). nih.govfkit.hr To prevent the degradation of KMB, catalase is added to decompose the hydrogen peroxide generated during the initial oxidation. nih.govresearchgate.net In the subsequent step, L-phenylalanine dehydrogenase (L-PheDH) catalyzes the reductive amination of KMB to L-methionine. nih.govfkit.hr This reaction requires the coenzyme NADH, which is regenerated by formate (B1220265) dehydrogenase (FDH). nih.govresearchgate.net Through detailed kinetic analysis and mathematical modeling of each enzymatic step, complete conversion of D-methionine to L-methionine has been successfully demonstrated. nih.govscielo.br

These multi-enzyme systems highlight the intricate and efficient biochemical pathways that can be engineered to perform stereospecific transformations. scielo.brnih.gov

Methionine Salvage Pathway Mechanisms

The methionine salvage pathway (MSP) is a crucial metabolic route for regenerating methionine from S-adenosylmethionine (SAM) by-products, thereby conserving the sulfur atom. normalesup.orgnih.gov This pathway is ubiquitous, found in organisms from bacteria to humans. normalesup.orgresearchgate.net The central molecule recycled is 5'-methylthioadenosine (MTA), a by-product of polyamine synthesis. researchgate.netpnas.org

The MSP involves a series of enzymatic reactions. pnas.orgreactome.org While the primary input for the canonical pathway is MTA, the metabolism of D-methionine can intersect with this pathway. After D-methionine is converted to its α-keto acid, 2-oxo-4-methylthiobutyrate (KMB), by D-amino acid oxidase, this KMB can be transaminated to form L-methionine. researchgate.net This L-methionine can then enter the main methionine metabolic cycles, including the generation of SAM and subsequently MTA, which is then salvaged by the MSP.

The pathway itself consists of several enzymatic steps. In humans, these include the conversion of MTA to 5-methylthioribose-1-phosphate (MTR-1-P) by MTA phosphorylase, followed by a series of transformations catalyzed by enzymes including a methylthioribulose-1-phosphate dehydratase (predicted to be APIP in humans), leading to the formation of KMB. pnas.orgreactome.org This KMB is then transaminated to regenerate L-methionine. nih.gov The final transamination step is critical and, in some organisms, is effectively irreversible, preventing the degradation of methionine. normalesup.org

Stereospecificity and Enantioselectivity in Biochemical Processes

Biochemical reactions involving methionine are characterized by a high degree of stereospecificity and enantioselectivity, with enzymes typically showing a strong preference for one enantiomer over the other.

The enzyme D-amino acid oxidase (D-AAO) is a prime example of stereospecificity, as it exclusively catalyzes the oxidative deamination of D-amino acids, including D-methionine, while being inactive towards L-methionine. scispace.commdpi.com This absolute stereospecificity is fundamental to the metabolic pathways that process D-amino acids. ebi.ac.uk Similarly, aminoacylases from certain microorganisms, like Rhodococcus armeniensis, exhibit absolute stereospecificity for the D-stereoisomers of N-acetyl-amino acids, with high activity towards N-acetyl-D-methionine. ebi.ac.uk

In contrast, the enzymes involved in the reduction of methionine sulfoxide (B87167), a product of methionine oxidation, also display stereospecificity. The oxidation of methionine's sulfur atom creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.gov Methionine sulfoxide reductase A (MsrA) specifically reduces the S-epimer, while methionine sulfoxide reductase B (MsrB) reduces the R-epimer in proteins. nih.govnih.govpnas.org This stereospecific reduction is crucial for repairing oxidative damage to proteins. nih.gov

Transport systems also exhibit enantioselectivity. While the L-isomer of methionine is a potent inhibitor of D-methionine uptake in Escherichia coli, D-methionine has minimal effect on the uptake of the L-isomer, suggesting distinct recognition or binding affinities at the transporter level. nih.govnih.gov

Cellular Uptake and Transport Mechanisms of D-Methionine

The transport of D-methionine across cell membranes is a mediated process involving specific amino acid transporter systems. The characteristics of these transport systems can vary between different cell types and organisms.

In the bacterium Escherichia coli, D-methionine is taken up by a high-affinity transport system with a K_m of 1.16 μM. nih.gov This transport is dependent on the metD locus, which encodes an ABC (ATP-binding cassette) transporter system. researchgate.netnih.gov This system, now designated as MetNIQ, is responsible for the uptake of both D- and L-methionine. researchgate.netasm.org The expression of this transporter is regulated by the intracellular methionine pool. nih.govnih.gov

In mammalian cells, the transport of D-methionine is also facilitated by specific carriers. Studies in human tumor cell lines have shown that D-methionine is transported by multiple systems. kanazawa-u.ac.jpnih.gov The uptake of D-methionine is influenced by both Na+-dependent and Na+-independent mechanisms. researchgate.netphysiology.org

Detailed studies have identified specific amino acid transporter systems involved in the uptake of D-methionine in mammalian cells, particularly in the context of tumor cells where amino acid transport is often upregulated.

System L: This Na+-independent transport system is a major pathway for the uptake of large neutral amino acids. Research has demonstrated that System L is significantly involved in the transport of D-methionine in various human-derived tumor cells. kanazawa-u.ac.jpnih.govnih.gov The contribution of System L to D-methionine uptake can be confirmed by inhibition studies using 2-amino-2-norbornane-carboxylic acid (BCH), a specific inhibitor of this system. nih.govsnmjournals.org

System ASC (Alanine-Serine-Cysteine): This Na+-dependent transport system also plays a crucial role in D-methionine uptake. kanazawa-u.ac.jpnih.gov In some human tumor cell lines, both System L and System ASC are major contributors to the transport of D-methionine. nih.govsnmjournals.org The relative contribution of each system can vary depending on the cell type. For instance, in PC14 human lung adenocarcinoma cells, System ASC was found to mediate a large proportion of D-methionine uptake. kanazawa-u.ac.jp The involvement of System ASC is distinct from the transport mechanism of L-methionine, which is predominantly transported by System L. kanazawa-u.ac.jpnih.gov

The dual involvement of both System L and System ASC in D-methionine transport distinguishes it from L-methionine transport and suggests that its accumulation in cells reflects the combined function of these transporter systems. nih.gov

Transporter SystemKey CharacteristicsRole in D-Methionine Transport
System L Na+-independent; transports large neutral amino acids.A major pathway for D-methionine uptake in various human tumor cells. kanazawa-u.ac.jpnih.govnih.gov
System ASC Na+-dependent; transports small neutral amino acids like alanine, serine, and cysteine.A significant contributor to D-methionine transport, particularly in certain tumor cell lines. kanazawa-u.ac.jpnih.govnih.gov
MetNIQ (metD) ABC transporter in E. coli.High-affinity uptake of both D- and L-methionine. researchgate.netnih.gov
System B⁰⁺ Na+-dependent; transports neutral and cationic amino acids.Implicated in the pH-stimulated uptake of D-methionine in human Caco-2 cells. researchgate.netphysiology.org

Substrate-Mediated Regulation of Methionine Transport

The transport of methionine across cellular membranes is a tightly regulated process, often controlled by the availability of methionine itself. This substrate-mediated regulation ensures that cells can adjust their uptake capacity based on extracellular nutrient levels.

In the yeast Saccharomyces cerevisiae, exposure to high concentrations of extracellular methionine triggers a significant remodeling of methionine transport systems. nih.govnih.gov This response involves both the repression and induction of different methionine permease genes. nih.gov Specifically, upon methionine exposure, three high-affinity permease genes are repressed, while four genes encoding broad-substrate-specificity permeases are induced. nih.gov This complex regulation is orchestrated by several ubiquitin ligases, including SCFMet30, SCFGrr1, and Rsp5, which are key actors in the ubiquitin-dependent control of transporter activity and gene expression. nih.govnih.gov This mechanism allows yeast cells to fine-tune their sulfur metabolism in response to environmental changes. nih.gov

In the bacterium Escherichia coli, the transport of D-methionine is primarily handled by the high-affinity MetD transport system, an ATP-binding cassette (ABC) transporter. pnas.orgnih.govresearchgate.net The activity and expression of this system are regulated by the internal methionine pool. nih.gov The metD locus, which comprises the metN, metI, and metQ genes, is controlled by the MetJ repressor. researchgate.netnih.gov When intracellular methionine levels are high, the MetJ repressor binds to specific operator sites (MET boxes) upstream of the genes, inhibiting their transcription and thus reducing methionine uptake. researchgate.netnih.gov

Comparison of Methionine Transport Regulation

OrganismKey Transporter(s)Regulatory MechanismKey RegulatorsReference
Saccharomyces cerevisiae (Yeast)Multiple methionine permeasesHigh methionine levels repress some permease genes and induce others via post-transcriptional control.SCFMet30, SCFGrr1, Rsp5 (Ubiquitin Ligases) nih.govnih.gov
Escherichia coliMetD (MetNIQ) ABC TransporterHigh intracellular methionine levels lead to transcriptional repression of the transporter genes.MetJ Repressor nih.govresearchgate.netnih.gov

Correlation between Transport Mechanisms and Gene Expression

A direct correlation often exists between the functional activity of transport systems and the expression levels of the genes that encode them. Studies using labeled methionine have been instrumental in establishing these relationships.

In human-derived tumor cells, the transport of D-methionine is mediated by both System L and System ASC (Alanine-Serine-Cysteine) amino acid transporters. snmjournals.orgkanazawa-u.ac.jp Research has demonstrated a high correlation between the rate of D-methionine accumulation in these cells and the corresponding gene expression levels of these specific transporters. snmjournals.orgkanazawa-u.ac.jp This is in contrast to L-methionine, which is transported mainly by System L. snmjournals.org Because D-methionine exhibits greater metabolic stability than its L-isomer, its rate of accumulation is considered a reliable indicator of the functional capacity of these neutral amino acid transport systems. snmjournals.orgkanazawa-u.ac.jp

Similarly, in the bacterium Streptococcus pneumoniae, the presence of methionine in the growth medium directly influences the global gene expression profile. microbiologyresearch.org Transcriptome analysis revealed that high methionine concentrations lead to elevated expression of numerous genes involved in both methionine synthesis and transport. microbiologyresearch.org This response is controlled by a transcriptional activator known as CmhR, which directly regulates the expression of multiple genes in the methionine uptake and utilization pathway. microbiologyresearch.org

D-Methionine Transport and Gene Expression Correlation

Organism/Cell TypePrimary Transport Systems for D-MethionineKey FindingsReference
Human-Derived Tumor CellsSystem L, System ASCA high correlation was found between the D-methionine accumulation rate and the gene expression levels of its transporters. snmjournals.orgkanazawa-u.ac.jp
Escherichia coliMetD (MetNIQ)Transport activity is directly linked to the expression of the metNIQ gene cluster, which is repressed by MetJ in response to methionine levels. researchgate.netnih.gov
Streptococcus pneumoniaeMultiple transport genes (e.g., metQ)The transcriptional regulator CmhR activates the expression of transport genes in response to methionine availability. microbiologyresearch.org

Advanced Research Perspectives and Future Directions Utilizing D Methionine 1 13c

Integration of Multi-Omics Data with 13C-Metabolic Flux Analysis for Systems Biology

The integration of data from various "omics" fields with ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone of modern systems biology. sci-hub.se This approach allows researchers to move beyond static snapshots of metabolite concentrations to a dynamic understanding of metabolic networks. ckisotopes.com By introducing D-METHIONINE (1-13C) into a biological system, scientists can trace the path of the ¹³C-labeled carbon atom through various metabolic pathways. ckisotopes.com This provides invaluable data on the rates of intracellular reactions, known as metabolic fluxes. nih.govresearchgate.net

Combining this flux data with genomics, transcriptomics, and proteomics allows for a more holistic view of cellular regulation. For instance, changes in gene expression (transcriptomics) or protein levels (proteomics) can be directly correlated with alterations in metabolic pathway activity as revealed by ¹³C-MFA. sci-hub.se This integrated approach is crucial for constructing and validating genome-scale metabolic models, which are comprehensive computational representations of an organism's metabolism. biorxiv.org These models can then be used to predict how a cell will respond to genetic or environmental changes. biorxiv.org

Recent advancements have led to the development of computational frameworks and software that facilitate the integration of these large datasets. biorxiv.orgoup.comosti.gov These tools help to manage the complexity of multi-omics data and extract meaningful biological insights. oup.com The use of D-METHIONINE (1-13C) in these studies is particularly valuable for understanding the metabolism of sulfur-containing amino acids and their connections to central carbon metabolism. nih.gov

Elucidation of Novel Biochemical Transformations and Pathway Connectivities

The use of stable isotopes like D-METHIONINE (1-13C) in untargeted metabolomics experiments is revolutionizing our understanding of metabolic pathways. ckisotopes.com By tracking the incorporation of the ¹³C label into a wide array of metabolites, researchers can uncover previously unknown biochemical reactions and connections between metabolic pathways. ckisotopes.com This approach provides a more complete picture of metabolism than what is represented in canonical pathway diagrams. ckisotopes.com

For example, studies using labeled methionine have helped to elucidate the hierarchical organization of anabolic programs in cells, demonstrating how methionine availability can rewire metabolic outputs to support proliferation. nih.gov These studies have revealed a coordinated induction of key metabolic nodes, including the pentose (B10789219) phosphate (B84403) pathway and amino acid biosynthesis, in response to methionine. nih.gov

Furthermore, the chiral nature of D-METHIONINE adds another layer of complexity and discovery. The enzymatic conversion of D-amino acids to their L-enantiomers, a process known as chiral inversion, is an area of active investigation. ebi.ac.uknih.gov In many organisms, this conversion proceeds through an intermediate α-keto acid, catalyzed by D-amino acid oxidase (DAAO). ebi.ac.uknih.gov Tracing the ¹³C label from D-METHIONINE (1-13C) can help to quantify the flux through this inversion pathway and identify the enzymes involved, which may vary between different species and tissues. ebi.ac.uk

Methodological Innovations in Isotope Tracing and Detection Sensitivity

Continuous advancements in analytical techniques are enhancing the power of isotope tracing studies using compounds like D-METHIONINE (1-13C). High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for detecting and quantifying isotope-labeled metabolites. nih.gov

Recent improvements in MS instrumentation and techniques, such as hydrophilic interaction liquid chromatography (HILIC)-MS, have increased the sensitivity and specificity of metabolite detection. nih.gov This allows for the analysis of a wider range of metabolites and the detection of subtle changes in isotope enrichment. nih.gov Furthermore, tandem mass spectrometry (MS/MS) provides valuable information on the positional distribution of isotopes within a molecule, which is crucial for distinguishing between different metabolic pathways. nih.gov

In the realm of NMR, developments in decoupling techniques and the use of cryogenic probes have improved the sensitivity of ¹³C detection. nih.govckisotopes.comacs.org An advantage of NMR is its ability to accurately quantify low levels of isotope enrichment, which can be challenging for MS. nih.gov Novel approaches, such as the use of multiply labeled tracers, are also being developed to simultaneously measure different metabolic processes. For instance, a tracer like methyl[D₃]-¹³C-methionine has been used to concurrently measure muscle protein synthesis and breakdown. nih.gov

These methodological innovations are critical for expanding the application of isotope tracers to more complex biological systems and for obtaining more detailed and accurate metabolic flux data. nih.govoup.com

Investigating the Biochemical Significance of Chiral Amino Acid Metabolism Beyond Specific Model Organisms

While much of the initial research on D-amino acid metabolism has been conducted in model organisms like rats and specific bacteria, there is a growing interest in understanding the broader biochemical significance of chiral amino acid metabolism across a wider range of species. ebi.ac.ukfrontiersin.org The presence and function of D-amino acids are now being investigated in plants, fungi, and various other microorganisms. frontiersin.orgnih.gov

For example, in the plant Arabidopsis thaliana, D-methionine has been shown to stimulate ethylene (B1197577) production. frontiersin.org Studies using D-methionine have helped to identify a key D-amino acid transaminase involved in its metabolism. frontiersin.org In some bacteria, D-methionine can be utilized as a sole source of carbon and nitrogen, highlighting the diverse metabolic capabilities of microorganisms. frontiersin.org

The use of D-METHIONINE (1-13C) as a tracer in these diverse organisms can provide quantitative insights into the pathways of its metabolism and its physiological roles. This research can reveal novel enzymatic functions and regulatory mechanisms related to chiral amino acid utilization. Understanding how different organisms handle D-amino acids could have implications for agriculture, biotechnology, and our understanding of microbial ecology. For instance, some bacteria release D-amino acids to regulate biofilm formation. frontiersin.org

By expanding the scope of research beyond traditional model organisms, scientists can gain a more comprehensive appreciation for the diverse roles of chiral amino acids in the biosphere.

Q & A

Q. How can D-methionine (1-13C) be utilized in metabolic pathway tracing, and what methodological considerations are critical for experimental design?

  • Methodological Answer : D-methionine (1-13C) is a stable isotope-labeled compound used to trace methionine metabolism in cellular systems. To design experiments:
  • Isotope Incorporation : Administer the compound in controlled concentrations to avoid metabolic overload.
  • Analytical Techniques : Use NMR spectroscopy or mass spectrometry to track the 13C label through downstream metabolites (e.g., S-adenosylmethionine, homocysteine).
  • Control Experiments : Include unlabeled methionine controls to distinguish natural isotope abundance from experimental signals .
  • Data Collection : Quantify isotopic enrichment using peak integration (NMR) or mass-to-charge ratios (MS). Tabulate metabolic flux rates (Table 1).

Table 1 : Example metabolic flux data using D-methionine (1-13C)

Metabolite13C Enrichment (%)Pathway Step
S-adenosylmethionine78.2Methylation reactions
Homocysteine45.6Transsulfuration

Q. What criteria should guide the selection of 13C labeling positions in methionine for specific research objectives?

  • Methodological Answer : The choice of labeling position depends on:
  • Metabolic Branching : Position 1 (carboxyl carbon) is ideal for tracing methionine’s entry into the Krebs cycle via α-ketoglutarate.
  • T1 Relaxation : 13C at position 1 offers a longer T1 relaxation time, enhancing NMR signal detection .
  • Avoiding Isotope Scrambling : Ensure the label remains in the target position during metabolic reactions (e.g., validate via control experiments with synthetic standards) .

Advanced Research Questions

Q. How can researchers optimize experimental parameters for hyperpolarized D-methionine (1-13C) in real-time metabolic imaging?

  • Methodological Answer : Hyperpolarization enhances NMR sensitivity but requires:
  • Polarization Technique : Use dynamic nuclear polarization (DNP) under cryogenic conditions (1–2 K).
  • Time-Sensitive Delivery : Rapidly infuse hyperpolarized D-methionine (1-13C) into live models (e.g., murine tumors) to capture metabolic fluxes before signal decay (~2–3 minutes).
  • Parameter Calibration : Optimize magnetic field strength (e.g., 7T MRI) and pulse sequences (e.g., spectral-spatial excitation) to resolve overlapping metabolite peaks .
  • Validation : Cross-validate with LC-MS data to confirm hyperpolarization artifacts (e.g., signal quenching) .

Q. How should researchers address contradictions in 13C metabolic flux data derived from D-methionine (1-13C) studies?

  • Methodological Answer : Contradictions may arise from:
  • Compartmentalization : Separate cytosolic vs. mitochondrial methionine pools using subcellular fractionation.
  • Isotope Dilution : Correct for natural 13C abundance in media components (e.g., glucose).
  • Technical Variability : Standardize sample preparation (e.g., quenching methods for metabolomics) and instrument calibration .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers and adjust flux models .

Q. What advanced synthesis and purification strategies ensure high isotopic purity of D-methionine (1-13C) for sensitive assays?

  • Methodological Answer :
  • Synthetic Routes : Use enzymatic catalysis (e.g., methionine γ-lyase) with 13C-labeled precursors to minimize racemization.
  • Purification : Employ reverse-phase HPLC with chiral columns to separate D- and L-methionine enantiomers.
  • Purity Validation : Confirm isotopic enrichment (>98%) via high-resolution MS and NMR .

Methodological Frameworks

Q. What experimental designs are optimal for comparing in vivo vs. in vitro methionine metabolism using D-methionine (1-13C)?

  • Answer :
  • In Vitro : Use cell cultures (e.g., hepatocytes) with isotope-infused media. Monitor extracellular vs. intracellular metabolite ratios.
  • In Vivo : Employ tracer bolus injections in animal models, followed by timed tissue biopsies.
  • Integration : Combine isotopomer analysis (NMR) with kinetic modeling (e.g., INCA software) to reconcile discrepancies .

Q. How can researchers mitigate isotopic instability in D-methionine (1-13C) during long-term studies?

  • Answer :
  • Storage : Lyophilize aliquots at -80°C under argon to prevent oxidation.
  • Stability Assays : Periodically test for deuterium exchange (e.g., via 2H-NMR) and chemical degradation (HPLC) .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for cross-validating D-methionine (1-13C) data with other isotopic labels (e.g., 2H, 15N)?

  • Answer :
  • Multi-Isotope Tracing : Co-administer 13C-methionine with 15N-glutamine to map interconnected pathways (e.g., one-carbon metabolism).
  • Multivariate Regression : Identify correlations between isotopic enrichment patterns .

Q. How should ethical and reproducibility standards be applied in D-methionine (1-13C) research?

  • Answer :
  • Ethical Compliance : Adhere to institutional guidelines for isotope use in animal/human studies (e.g., waste disposal protocols).
  • Reproducibility : Publish raw NMR/MS datasets and synthesis protocols in supplementary materials, following FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.